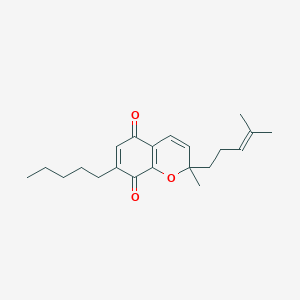

2'-Acetylsalicortin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

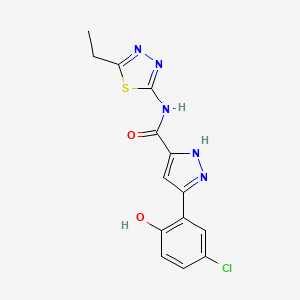

2’-Acetylsalicortin is a bioactive phytochemical compound isolated from the twigs of Salix pseudolasiogyne, a species of willow tree. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-adipogenic effects, which make it a promising candidate for obesity treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2’-Acetylsalicortin typically involves the extraction of ethanol (EtOH) extracts from Salix pseudolasiogyne twigs. The extracts are then subjected to liquid chromatography–mass spectrometry (LC/MS) for separation and identification . The structures of the isolates are confirmed using nuclear magnetic resonance (NMR) spectroscopy and LC/MS analysis .

Industrial Production Methods: While specific industrial production methods for 2’-Acetylsalicortin are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques is crucial for obtaining high-purity compounds.

Análisis De Reacciones Químicas

Types of Reactions: 2’-Acetylsalicortin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions include various acetylated and hydroxylated derivatives of salicortin, which exhibit different levels of bioactivity and therapeutic potential .

Aplicaciones Científicas De Investigación

2’-Acetylsalicortin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical behavior of salicylates and their derivatives.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The anti-adipogenic mechanism of 2’-Acetylsalicortin is mediated through the down-regulation of CCAAT/enhancer-binding protein alpha (C/EBPα) and sterol regulatory element-binding protein 1c (SREBP1c) dependent pathways . By inhibiting these transcription factors, 2’-Acetylsalicortin effectively suppresses lipid accumulation and adipocyte differentiation, making it a potential therapeutic agent against obesity .

Comparación Con Compuestos Similares

Salicortin: Another salicylate derivative with similar anti-adipogenic properties.

Oregonin: A compound isolated alongside 2’-Acetylsalicortin from Salix pseudolasiogyne twigs.

Lasiandrin: A salicinoid with an additional hydroxycyclohexen-on-oyl (HCH) moiety.

Uniqueness: 2’-Acetylsalicortin stands out due to its potent anti-adipogenic effects and its ability to significantly suppress lipid accumulation at relatively low concentrations . Its unique structure and bioactivity make it a valuable compound for further research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C22H26O11 |

|---|---|

Peso molecular |

466.4 g/mol |

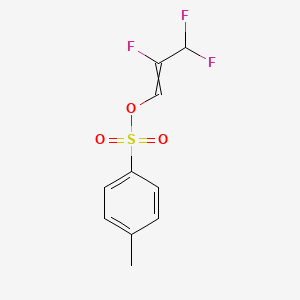

Nombre IUPAC |

[2-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C22H26O11/c1-12(24)31-19-18(27)17(26)15(10-23)33-20(19)32-14-7-3-2-6-13(14)11-30-21(28)22(29)9-5-4-8-16(22)25/h2-3,5-7,9,15,17-20,23,26-27,29H,4,8,10-11H2,1H3/t15-,17-,18+,19-,20-,22?/m1/s1 |

Clave InChI |

IUXQFJTWMSIYNY-HPSGFCEASA-N |

SMILES isomérico |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |

SMILES canónico |

CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)

![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)

![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)

![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)